

Methyl 4-Bromophenylacetate as a versatile building block in synthesis

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **Methyl 4-Bromophenylacetate**

Cat. No.: **B014711**

[Get Quote](#)

Methyl 4-Bromophenylacetate: A Linchpin in Modern Synthetic Chemistry

An In-depth Technical Guide for Researchers and Drug Development Professionals

Core Characteristics and Strategic Importance

Methyl 4-bromophenylacetate, with the chemical formula C9H9BrO2, is a derivative of phenylacetic acid.^[1] Its structure, featuring a bromine atom at the para position of the benzene ring and a methyl ester functional group, makes it an exceptionally versatile reagent.^{[2][3]} The bromine atom serves as a reactive handle for a multitude of cross-coupling reactions, while the ester moiety can be readily hydrolyzed or otherwise modified, providing a secondary point for molecular elaboration.^{[1][2]}

This dual functionality allows for a programmed, stepwise approach to the synthesis of complex target molecules. Its utility is particularly pronounced in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs), where the phenylacetic acid scaffold is a common motif.^{[4][5][6]} ^{[7][8]} Furthermore, it is a precursor for compounds exhibiting antimicrobial and anti-tumor properties, as well as being an important intermediate in the production of herbicides and fungicides.^[4]

Table 1: Physicochemical Properties of **Methyl 4-Bromophenylacetate**

Property	Value
CAS Number	41841-16-1
Molecular Formula	C9H9BrO2
Molecular Weight	229.07 g/mol [4] [9]
Appearance	Colorless to pale yellow liquid [4]
Boiling Point	108-110 °C / 0.5 mmHg
Density	1.423 g/mL at 25 °C

The Cornerstone of Cross-Coupling Reactions

The bromine substituent on the aromatic ring of **methyl 4-bromophenylacetate** is the key to its extensive application in transition metal-catalyzed cross-coupling reactions. These reactions are fundamental to modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high precision and efficiency.[\[10\]](#)[\[11\]](#)

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

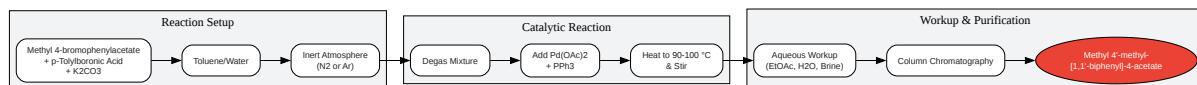
The Suzuki-Miyaura coupling is a powerful method for the formation of biaryl structures, which are prevalent in pharmaceuticals and organic materials.[\[12\]](#)[\[13\]](#) In this reaction, the aryl bromide of **methyl 4-bromophenylacetate** is coupled with an organoboron species, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base.[\[12\]](#)[\[14\]](#)

The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields and preventing side reactions. For instance, palladium(II) acetate (Pd(OAc)₂) or tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are commonly used catalyst precursors.[\[15\]](#) Phosphine ligands, such as triphenylphosphine (PPh₃) or more sterically demanding biaryl phosphines, stabilize the palladium catalyst and modulate its reactivity. The base, often an inorganic carbonate or phosphate, is essential for the transmetalation step of the catalytic cycle.[\[14\]](#)

Experimental Protocol: A Representative Suzuki-Miyaura Coupling

Objective: To synthesize methyl 4'-methyl-[1,1'-biphenyl]-4-acetate.

Materials:


- **Methyl 4-bromophenylacetate**
- p-Tolylboronic acid
- Palladium(II) acetate ($\text{Pd}(\text{OAc})_2$)
- Triphenylphosphine (PPh_3)
- Potassium carbonate (K_2CO_3)
- Toluene
- Water

Procedure:

- To a Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add **methyl 4-bromophenylacetate** (1.0 eq), p-tolylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
- Add toluene and water to the flask.
- Degas the mixture by bubbling the inert gas through the solution for 15-20 minutes.
- Add the palladium(II) acetate catalyst (0.02 eq) and triphenylphosphine ligand (0.08 eq).
- Heat the reaction mixture to 90-100 °C and stir until the reaction is complete (monitored by TLC or GC-MS).
- Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel.

Causality in Protocol Design: The use of a biphasic toluene/water solvent system with an inorganic base like K_2CO_3 is a common and effective condition for Suzuki couplings. The water helps to dissolve the inorganic base, while the toluene solubilizes the organic reactants and catalyst. Degassing is crucial to remove oxygen, which can oxidize and deactivate the palladium(0) active catalyst. The excess of boronic acid is used to drive the reaction to completion.

Diagram 1: Suzuki-Miyaura Coupling Workflow

[Click to download full resolution via product page](#)

Caption: Workflow for a typical Suzuki-Miyaura cross-coupling reaction.

Heck-Mizoroki Reaction: Alkenylation of the Aryl Ring

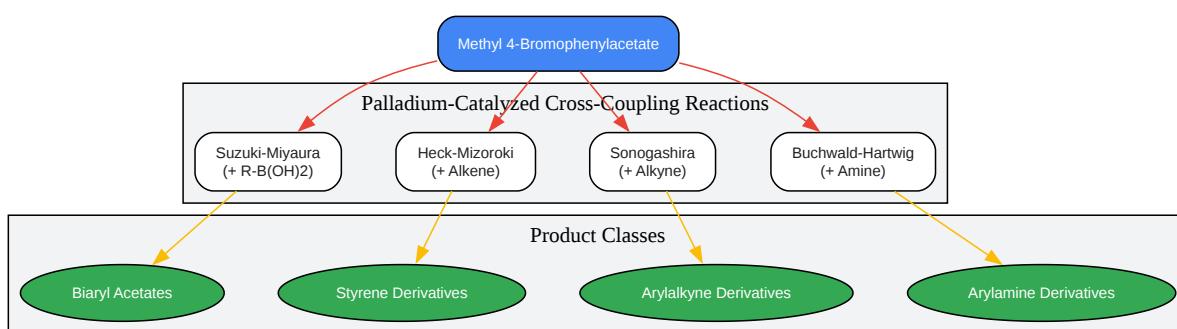
The Heck-Mizoroki reaction provides a means to form a new carbon-carbon bond between **methyl 4-bromophenylacetate** and an alkene, leading to the synthesis of substituted styrenes and cinnamates.^{[16][17]} This palladium-catalyzed reaction typically employs a base, such as triethylamine, to neutralize the hydrobromic acid generated during the catalytic cycle.^[18]

The regioselectivity and stereoselectivity of the Heck reaction are important considerations. With terminal alkenes, the aryl group typically adds to the less substituted carbon, and the reaction generally yields the E-isomer of the resulting alkene with high selectivity.^[17]

Sonogashira Coupling: Introduction of an Alkyne Moiety

For the synthesis of arylalkynes, the Sonogashira coupling is the reaction of choice.^[19] It involves the coupling of **methyl 4-bromophenylacetate** with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst, in the presence of an amine base.^{[20][21]} The

resulting products are valuable intermediates for the synthesis of more complex molecules, including pharmaceuticals and organic electronic materials.[20]


Careful control of reaction conditions is necessary to avoid the homocoupling of the alkyne (Glaser coupling), which is a common side reaction.[22]

Buchwald-Hartwig Amination: Forming C(sp²)-N Bonds

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines by providing a general and efficient method for the formation of carbon-nitrogen bonds.[23][24] This palladium-catalyzed reaction couples **methyl 4-bromophenylacetate** with a primary or secondary amine in the presence of a base and a suitable phosphine ligand.[25][26][27]

The development of increasingly active and versatile catalyst systems has expanded the scope of this reaction to include a wide range of amines and aryl halides.[23] The choice of ligand is particularly critical, with bulky, electron-rich phosphines often providing the best results.

Diagram 2: Key Cross-Coupling Reactions of **Methyl 4-Bromophenylacetate**

[Click to download full resolution via product page](#)

Caption: Overview of major cross-coupling reactions utilizing **methyl 4-bromophenylacetate**.

Beyond Cross-Coupling: α -Arylation Reactions

In addition to reactions at the aryl bromide, the α -carbon of the ester in **methyl 4-bromophenylacetate** can also be functionalized. The α -arylation of esters is a powerful method for the formation of a C-C bond at the α -position of a carbonyl group.[28][29] This reaction, also typically catalyzed by palladium, involves the coupling of an enolate, or its equivalent, with an aryl halide. While **methyl 4-bromophenylacetate** itself would act as the aryl halide in such a reaction, its ester functionality can be the target of α -arylation after the initial cross-coupling step. This two-step sequence allows for the synthesis of highly substituted phenylacetate derivatives.

Applications in Drug Discovery and Materials Science

The synthetic versatility of **methyl 4-bromophenylacetate** has led to its widespread use in the synthesis of a diverse array of functional molecules.

- Pharmaceuticals: As previously mentioned, it is a key intermediate in the synthesis of numerous NSAIDs.[4] The phenylacetic acid core is a common pharmacophore in this class of drugs, and the ability to easily introduce various substituents onto the aromatic ring via cross-coupling reactions makes **methyl 4-bromophenylacetate** an invaluable starting material.[5][30]
- Agrochemicals: It serves as a precursor for the synthesis of various herbicides and fungicides.[4][31] The introduction of specific aryl or heteroaryl groups through cross-coupling can be used to fine-tune the biological activity and selectivity of these compounds.
- Materials Science: The rigid, planar structures that can be synthesized from **methyl 4-bromophenylacetate**, such as oligo(phenylene vinylene)s and other conjugated systems, are of great interest in the development of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other organic electronic devices.

Conclusion

Methyl 4-bromophenylacetate has firmly established itself as a versatile and indispensable building block in modern organic synthesis. Its dual reactivity, allowing for selective functionalization at both the aryl bromide and the ester group, provides a powerful platform for the construction of complex molecular architectures. The continued development of novel and

more efficient catalytic systems for cross-coupling reactions will undoubtedly further expand the synthetic utility of this remarkable compound, paving the way for the discovery and development of new pharmaceuticals, agrochemicals, and advanced materials.

References

- Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions.
- Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions.
- China **Methyl 4-bromophenylacetate** Manufacturers Suppliers Factory - Quotation.
- 4-Bromophenylacetic acid. Wikipedia.
- Aryl Halide Cross-Coupling via Formate-Mediated Transfer Hydrogen
- A General Copper Catalytic System for Suzuki–Miyaura Cross-Coupling of Unactivated Secondary and Primary Alkyl Halides with Arylborons. Journal of the American Chemical Society.
- Catalysis of Cross-Coupling and Homocoupling Reactions of Aryl Halides Utilizing Ni(0), Ni(I), and Ni(II) Precursors; Ni(0) Compounds as the Probable Catalytic Species but Ni(I) Compounds as Intermediates and Products.
- Exploring Green Aqueous Suzuki Coupling Reactions for the Undergraduate Laboratory: The Synthesis of Ethyl-(4-Phenylphenyl) Acet. JEOL USA Inc..
- Methyl 4-bromophenylacet
- Buchwald–Hartwig amin
- Buchwald–Hartwig Coupling. Organic Synthesis.
- The Buchwald–Hartwig Amin
- Buchwald–Hartwig Amin
- Heck reaction. Wikipedia.
- Buchwald–Hartwig Amination. Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Sonogashira coupling. Wikipedia.
- Design, Synthesis and Preliminary Pharmacological Evaluation of New Non-Steroidal Anti-Inflammatory Agents Having a 4-(Methylsulfonyl) Aniline Pharmacophore. PubMed Central.
- Methyl 4-bromophenylacet
- Ethyl 4-bromophenylacet
- methyl (4-bromophenyl)
- Suzuki reaction. Wikipedia.
- Suzuki Coupling. Organic Chemistry Portal.
- Organic Syntheses Procedure. Organic Syntheses.

- Cas 41841-16-1, Methyl 4-bromophenylacet
- Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies. PMC - PubMed Central.
- Heck Reaction. Organic Chemistry Portal.
- Sonogashira Coupling. Chemistry LibreTexts.
- Non-steroidal anti-inflammatory agents: synthesis of novel benzopyrazolyl, benzoxazolyl and quinazolinyl deriv
- Methyl 4-Bromophenylacet
- Application Notes and Protocols for Sonogashira Coupling with Methyl 4-bromo-6-methylnicotin
- Methyl 2-(4-bromophenyl)
- Suzuki–Miyaura Reactions of (4-bromophenyl)
- Sonogashira Coupling. Organic Chemistry Portal.
- Why does my cross coupling reaction between methyl-4-bromobenzoate and 2-methylbut-3-yn-2-ol not work?.
- Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. YouTube.
- A new nonsteroidal analgesic-antiinflammatory agent. Synthesis and activity of 4-ethoxy-2-methyl-5-morpholino-3(2H)
- Metal-catalyzed alpha-arylation of carbonyl and related molecules: novel trends in C-C bond formation by C-H bond functionaliz
- Non-Steroidal Anti-inflammatory Drugs (NSAID)-Medicinal Chemistry. Slideshare.
- Application Notes: Heck Reaction Conditions for 1-Bromo-4-propylsulfanylbenzene. Benchchem.
- Substituted arene synthesis by carbonyl or carboxyl compound α -aryl

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 4-Bromophenylacetic acid - Wikipedia [en.wikipedia.org]
- 2. guidechem.com [guidechem.com]
- 3. Methyl 2-(4-bromophenyl)acetate | C9H9BrO2 | CID 316783 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. ycdehongchem.com [ycdehongchem.com]
- 5. Design, Synthesis and Preliminary Pharmacological Evaluation of New Non-Steroidal Anti-Inflammatory Agents Having a 4-(Methylsulfonyl) Aniline Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Non-steroidal anti-inflammatory agents: synthesis of novel benzopyrazolyl, benzoxazolyl and quinazolinyl derivatives of 4(3 H)-quinazolinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A new nonsteroidal analgesic-antiinflammatory agent. Synthesis and activity of 4-ethoxy-2-methyl-5-morpholino-3(2H)-pyridazinone and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scbt.com [scbt.com]
- 10. Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 11. Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY01331H [pubs.rsc.org]
- 12. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 13. m.youtube.com [m.youtube.com]
- 14. Suzuki Coupling [organic-chemistry.org]
- 15. mdpi.com [mdpi.com]
- 16. Heck reaction - Wikipedia [en.wikipedia.org]
- 17. Heck Reaction [organic-chemistry.org]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Sonogashira Coupling [organic-chemistry.org]
- 20. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. researchgate.net [researchgate.net]
- 23. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 24. chem.libretexts.org [chem.libretexts.org]
- 25. organic-synthesis.com [organic-synthesis.com]

- 26. The Buchwald-Hartwig Amination After 25 Years - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 28. Metal-catalyzed alpha-arylation of carbonyl and related molecules: novel trends in C-C bond formation by C-H bond functionalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Substituted arene synthesis by carbonyl or carboxyl compound α -arylation [organic-chemistry.org]
- 30. Non-Steroidal Anti-inflammatory Drugs (NSAID)-Medicinal Chemistry | PDF [slideshare.net]
- 31. lookchem.com [lookchem.com]
- To cite this document: BenchChem. [Methyl 4-Bromophenylacetate as a versatile building block in synthesis]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b014711#methyl-4-bromophenylacetate-as-a-versatile-building-block-in-synthesis>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com